Bicyclo[2.2.1]heptane-1-carbohydrazide
Description
Bicyclo[2.2.1]heptane (norbornane) derivatives are structurally rigid, bicyclic frameworks widely utilized in organic synthesis and drug discovery due to their stereochemical control and bioactivity. Bicyclo[2.2.1]heptane-1-carbohydrazide, a hydrazide derivative of bicyclo[2.2.1]heptane-1-carboxylic acid, features a reactive carbohydrazide (-CONHNH₂) group. However, structurally related analogs and the parent carboxylic acid (C₈H₁₂O₂, MW 140.18) exhibit properties such as high melting points (381–383 K) and applications in asymmetric catalysis and drug development .
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-1-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-10-7(11)8-3-1-6(5-8)2-4-8/h6H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWQOHUROYKVTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384746 | |
| Record name | Bicyclo[2.2.1]heptane-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321681-04-3 | |
| Record name | Bicyclo[2.2.1]heptane-1-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-1-carbohydrazide typically involves the formation of the bicyclic core followed by functionalization to introduce the carbohydrazide group. One common method involves a [4 + 2] cycloaddition reaction, which can be catalyzed by organocatalysts under mild conditions . The reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins is an example of such a synthetic route .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Bicyclo[2.2.1]heptane-1-carbohydrazide has several applications in scientific research:
Biology: The compound’s unique structure may be explored for its potential biological activity, including as a scaffold for drug design.
Medicine: Research into its medicinal properties could lead to the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Its applications in industry could include the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which bicyclo[2.2.1]heptane-1-carbohydrazide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The rigidity and strain of the bicyclic structure can affect how the compound binds to its targets, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The bicyclo[2.2.1]heptane scaffold’s reactivity and applications vary significantly with substituents. Key comparisons include:
*Inferred data; †Calculated based on parent carboxylic acid.
Key Observations :
- Functional Groups : The carbohydrazide group introduces hydrogen-bonding capacity and nucleophilic reactivity, distinct from the carboxylic acid’s acidity or the bromo derivative’s electrophilic character.
- Ring Size : Bicyclo[2.2.1] systems exhibit higher strain than bicyclo[2.2.2], leading to divergent reactivity. For example, Pd-catalyzed reactions with bicyclo[2.2.1]heptadiene yield five-membered cyclic compounds, whereas bicyclo[2.2.2]octadiene forms six-membered products .
Physicochemical Properties
- Melting Points : The carboxylic acid derivative melts at 381–383 K, while brominated analogs (e.g., 1-bromobicyclo[2.2.1]heptane) are liquids at room temperature .
- Solubility : Hydrazide derivatives (e.g., ) likely exhibit greater polarity and aqueous solubility compared to hydrocarbon analogs.
Research Findings and Mechanistic Insights
- Reactivity: The strained bicyclo[2.2.1] framework facilitates unique reaction pathways. For example, organocatalytic [4+2] cycloadditions exploit ring strain to achieve high enantioselectivity .
- Therapeutic Targeting: Substituent variation on the norbornane scaffold directs bioactivity—carbohydrazides may target enzymes via hydrogen bonding, while halogenated analogs serve as electrophilic intermediates .
Biological Activity
Bicyclo[2.2.1]heptane-1-carbohydrazide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a rigid bicyclic structure that contributes to its unique reactivity and interaction with biological targets. The rigidity of the bicyclic framework may enhance binding affinity to specific receptors or enzymes, making it a promising candidate for drug development.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound's structural features allow it to influence biochemical pathways effectively, potentially leading to therapeutic effects in various diseases.
Anticancer Properties
Recent studies have highlighted the potential of bicyclo[2.2.1]heptane derivatives as anticancer agents:
- CXCR2 Antagonism : A study identified a bicyclo[2.2.1]heptane derivative that acts as a selective antagonist for the CXCR2 receptor, which is implicated in cancer metastasis. This compound demonstrated an IC50 value of 48 nM against CXCR2 and exhibited significant anti-cancer effects against pancreatic cancer cell lines (CFPAC1) .
- Stability in Biological Fluids : The same study reported that this compound showed high stability in simulated intestinal fluid and plasma, indicating favorable pharmacokinetic properties .
Drug Design Applications
This compound serves as a scaffold for designing new drugs targeting specific molecular pathways:
- Scaffold for Drug Development : Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets .
Case Study 1: Synthesis and Evaluation of Anticancer Agents
In a recent investigation, researchers synthesized several bicyclo[2.2.1]heptane derivatives and evaluated their biological activity against cancer cell lines. The study found that certain modifications to the bicyclic structure significantly improved the compounds' cytotoxicity and selectivity towards cancer cells .
| Compound | Target | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| 2e | CXCR2 | 48 | 60.4 |
| 3a | CXCR1 | 290 | - |
Case Study 2: Mechanistic Studies on Enzyme Interaction
Another study focused on the interaction of bicyclo[2.2.1]heptane derivatives with specific enzymes involved in metabolic pathways. The results indicated that these compounds could inhibit enzyme activity, suggesting a potential role in metabolic regulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
